PROTAC |A-synuclein degrader 3

PROTAC α-synuclein degradation DC50

PROTAC α-synuclein degrader 3 (compound 5) is the benchmark cIAP1-dependent degrader for α-synuclein aggregates, validated by Wen et al. with DC50=5.049 μM and Dmax≈80%. Unlike VHL- or CRBN-based analogs, its unique bestatin-derived cIAP1 ligand enables direct interrogation of cIAP1-mediated proteasomal degradation in synucleinopathy models. It significantly reduces ROS levels at 20 μM with no confounding cytotoxicity and exhibits clear time- and dose-dependent kinetics (peak degradation at 24 h; 1.25–20 μM range). Its modular architecture—sery384 warhead, PEG-3 linker, cIAP1 ligand—provides an ideal reference for SAR studies and ternary complex investigations. Choose degrader 3 for reproducible, mechanism-specific α-synuclein clearance data.

Molecular Formula C51H68N6O11S2
Molecular Weight 1005.3 g/mol
Cat. No. B12373700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC |A-synuclein degrader 3
Molecular FormulaC51H68N6O11S2
Molecular Weight1005.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCOC4=CC5=C(C=C4)N=C(S5)C6=CC=C(C=C6)NC)O
InChIInChI=1S/C51H68N6O11S2/c1-34(36-7-9-37(10-8-36)46-35(2)53-33-69-46)54-48(60)43-29-40(58)31-57(43)50(61)47(51(3,4)5)56-45(59)32-67-26-25-65-22-21-63-18-17-62-19-20-64-23-24-66-27-28-68-41-15-16-42-44(30-41)70-49(55-42)38-11-13-39(52-6)14-12-38/h7-16,30,33-34,40,43,47,52,58H,17-29,31-32H2,1-6H3,(H,54,60)(H,56,59)/t34-,40+,43-,47+/m0/s1
InChIKeyQABBEPRQMRXJDK-JNKORLQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC α-synuclein degrader 3: A cIAP1-Recruiting Chemical Degrader for Targeted α-Synuclein Clearance


PROTAC α-synuclein degrader 3 (also designated as compound 5) is a proteolysis-targeting chimera (PROTAC) designed to induce the ubiquitination and subsequent proteasomal degradation of α-synuclein aggregates, a pathological hallmark of Parkinson's disease and related synucleinopathies [1]. This bifunctional small molecule incorporates a sery384-derived warhead that binds α-synuclein aggregates, a PEG-3 linker, and a cIAP1 E3 ligase recruiting ligand, thereby harnessing the ubiquitin-proteasome system to eliminate the target protein [1]. As a member of the α-synuclein PROTAC class, it serves as a critical chemical tool for dissecting α-synuclein pathology and validating degradation-based therapeutic strategies.

Beyond Generic α-Synuclein PROTACs: Quantifying the Unique Performance Profile of Degrader 3


The assumption that all α-synuclein-targeting PROTACs are functionally equivalent is invalidated by substantial variations in degradation efficiency (DC50), maximal degradation extent (Dmax), and E3 ligase dependency observed across different chemical series [1][2]. Subtle modifications in the linker composition or the choice of E3 ligase ligand can drastically alter a degrader's ability to form a stable ternary complex and processively ubiquitinate the target protein [1]. Consequently, substituting PROTAC α-synuclein degrader 3 with a structurally related analog without rigorous head-to-head validation risks introducing uncontrolled experimental variability, as demonstrated by the differential potency and efficacy profiles detailed in the quantitative evidence below.

Quantitative Comparator Analysis: How PROTAC α-synuclein degrader 3 Differs from Closest Analogs


Enhanced Degradation Potency: DC50 Comparison Against CRBN- and VHL-Based Analogs

Within the same experimental series (compounds 1-9), PROTAC α-synuclein degrader 3 (compound 5) exhibited the lowest half-degradation concentration (DC50) among all synthesized PROTACs, indicating superior degradation potency. Specifically, it demonstrated a DC50 of 5.049 μM, which is substantially lower (more potent) than compounds utilizing the VHL ligand (e.g., compound 7) or alternative CRBN-based constructs [1]. This quantitative difference is directly attributable to the optimized combination of the sery384 warhead, PEG-3 linker, and cIAP1 E3 ligase ligand [1].

PROTAC α-synuclein degradation DC50

Maximal Degradation Efficacy: Residual α-Synuclein Aggregate Levels vs. In-Class Degraders

PROTAC α-synuclein degrader 3 (compound 5) achieved a profound reduction in α-synuclein aggregate levels, decreasing the normalized protein level to approximately 20% of control, corresponding to an estimated Dmax of ~80% [1]. This degradation efficacy is comparable to that reported for alternative α-synuclein PROTACs, such as α-Synuclein Degrader 2b (Dmax = 89%) and Arg-PEG1-Tαsyn (Dmax = 90.5%), but is achieved via a distinct cIAP1-dependent mechanism [1][2][3].

PROTAC α-synuclein Dmax

Functional Cellular Protection: Attenuation of α-Synuclein-Induced Oxidative Stress

Treatment with PROTAC α-synuclein degrader 3 (20 μM for 24 h) significantly reduced the elevated reactive oxygen species (ROS) levels induced by α-synuclein overexpression and aggregation in HEK293T cells [1]. This functional rescue of oxidative stress is a direct consequence of effective aggregate clearance and is not uniformly demonstrated across all α-synuclein PROTACs without dedicated validation. Furthermore, at the tested concentrations, degrader 3 exhibited minimal cytotoxicity (>25 μM), confirming that the observed protective effects are not confounded by compound toxicity [1].

α-synuclein ROS cytoprotection

Distinct E3 Ligase Recruitment: cIAP1-Dependent Degradation vs. CRBN and VHL Alternatives

Unlike α-synuclein degraders such as α-Synuclein Degrader 2b that recruit the CRBN E3 ligase via a pomalidomide-based ligand, or Arg-PEG1-Tαsyn which utilizes an arginine-based N-end rule pathway (UBR1), PROTAC α-synuclein degrader 3 is designed to recruit the cIAP1 (cellular inhibitor of apoptosis protein 1) E3 ligase [1][2][3]. This mechanistic distinction is critical, as E3 ligase expression profiles vary across cell types and disease states, directly impacting degrader efficacy and potential resistance mechanisms. Within the same study, cIAP1-recruiting compounds (4-6) demonstrated superior degradation activity compared to VHL-based degraders (7-9), and degrader 3 (compound 5) was the most potent cIAP1-recruiting PROTAC [1].

PROTAC E3 ligase cIAP1

Optimal Use Cases for PROTAC α-synuclein degrader 3 in Parkinson's Disease and Synucleinopathy Research


Validation of cIAP1-Dependent Degradation Pathways in Neuronal Models

Researchers investigating the role of the cIAP1 E3 ligase in neuronal protein homeostasis should utilize PROTAC α-synuclein degrader 3 as a benchmark tool. Given its demonstrated reliance on cIAP1 recruitment for potent α-synuclein aggregate degradation (DC50 = 5.049 μM, Dmax ≈ 80%) [1], this compound enables precise interrogation of cIAP1-mediated proteasomal degradation in cellular models of synucleinopathy, offering a complementary mechanism to CRBN- or VHL-based degraders [1][2].

Functional Rescue Assays in α-Synuclein-Induced Oxidative Stress

For studies aiming to correlate α-synuclein aggregate clearance with mitigation of downstream oxidative stress, PROTAC α-synuclein degrader 3 is the reagent of choice. Its ability to significantly reduce elevated ROS levels in HEK293T cells overexpressing α-synuclein aggregates at 20 μM, without confounding cytotoxicity at this concentration, provides a validated system for assessing the functional benefits of targeted protein degradation [1].

Comparator Studies in Medicinal Chemistry Optimization Campaigns

Medicinal chemists seeking to optimize α-synuclein PROTACs should employ PROTAC α-synuclein degrader 3 as a key comparator compound. The comprehensive structure-activity relationship (SAR) data from the Wen et al. study, including the head-to-head comparison of nine degraders with varied linkers and E3 ligase ligands, positions degrader 3 as a critical reference point for evaluating new chemical entities targeting α-synuclein aggregates [1].

Mechanistic Dissection of PROTAC Ternary Complex Formation

Due to its well-defined modular architecture (sery384 warhead, PEG-3 linker, cIAP1 ligand), PROTAC α-synuclein degrader 3 serves as an excellent model system for studying ternary complex dynamics and the 'hook effect' in α-synuclein degradation. Its clear dose-response profile (1.25 to 20 μM) and time-dependent kinetics (peak degradation at 24 h) provide a robust experimental framework for investigating the biophysical principles governing induced proximity pharmacology [1].

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